2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
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Description
2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as chemosensors for the detection of mercury (ii) ions in water .
Mode of Action
The compound, also known as a benzothiazole azo dye, has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .
Biochemical Pathways
The compound’s interaction with mercury (ii) ions suggests it may play a role in pathways related to heavy metal detection and detoxification .
Pharmacokinetics
Similar compounds have been used in aqueous solutions, suggesting they may be water-soluble and potentially bioavailable .
Result of Action
The result of the compound’s action is a color change in the presence of mercury (II) ions, indicating its potential use as a chemosensor . This color change is due to the formation of a 2:1 coordination complex with the mercury (II) ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of mercury (II) ions in the environment triggers the compound’s color change . The compound’s efficacy as a chemosensor may also be influenced by factors such as pH, temperature, and the presence of other ions .
Biochemical Analysis
Biochemical Properties
2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of coordination complexes, which can alter the activity of the enzymes and affect the overall biochemical reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. These binding interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity and cellular effects .
Properties
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-5-4-9(22-3)6-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGAGYKWVAMXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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